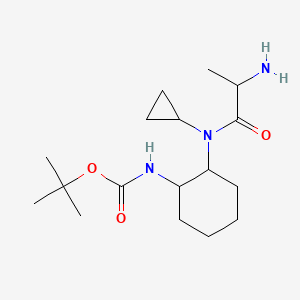
tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a cyclopropyl group. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
The synthesis of tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate typically involves multiple steps. One common method includes the protection of the amino group using a tert-butyl carbamate, followed by the coupling of the protected amino acid with a cyclohexylamine derivative. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-aminophenyl)carbamate: This compound has a similar carbamate structure but differs in the presence of an aminophenyl group instead of a cyclohexyl group.
tert-Butyl N-(2-aminoethyl)carbamate: This compound features an aminoethyl group, making it structurally different but functionally similar in some reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Tert-Butyl (2-((S)-2-amino-N-cyclopropylpropanamido)cyclohexyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Its potential as an inhibitor of certain proteases has been highlighted, making it a candidate for further study in the context of neurodegenerative diseases.
Pharmacological Effects
- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. This protective effect is believed to be mediated through the reduction of oxidative stress markers and inflammatory cytokines such as TNF-α .
- Inhibition of β-Secretase Activity : The compound has been shown to inhibit β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), thus potentially reducing Aβ aggregation .
- Acetylcholinesterase Inhibition : It may also act as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission, which could be beneficial in treating cognitive deficits associated with Alzheimer’s disease .
Study 1: In Vitro Analysis
A study conducted on astrocyte cell cultures demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability when exposed to Aβ 1-42 .
Study 2: In Vivo Model
In an in vivo model using scopolamine-induced memory impairment in rats, the compound showed a moderate effect on reducing Aβ deposition compared to control groups, although it did not achieve statistical significance when compared to established treatments like galantamine .
Comparative Biological Activity Table
Properties
Molecular Formula |
C17H31N3O3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-aminopropanoyl(cyclopropyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C17H31N3O3/c1-11(18)15(21)20(12-9-10-12)14-8-6-5-7-13(14)19-16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,22) |
InChI Key |
IGBIOXWDAXCXNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCCC2NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















